molecular formula C10H11ClN2O2 B6633891 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide

Cat. No. B6633891
M. Wt: 226.66 g/mol
InChI Key: YBLDOJJGCGVGDO-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It is a synthetic compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide involves the inhibition of HDACs and sirtuins. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to changes in gene expression and metabolism, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide depend on the specific enzymes that are inhibited. Inhibition of HDACs has been shown to induce cell differentiation and apoptosis, while inhibition of sirtuins has been linked to the extension of lifespan in various organisms. Additionally, 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide has been shown to have anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide in lab experiments is its specificity for HDACs and sirtuins. This allows researchers to study the effects of inhibiting these enzymes without affecting other biological processes. Additionally, 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide is relatively easy to synthesize and has a long shelf life.
However, there are also limitations to using 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its usefulness in certain assays. Additionally, its effects on other biological processes are not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for research involving 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to understand its effects on other biological processes and to develop new methods for its synthesis and delivery. Finally, the development of new derivatives of 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide with improved specificity and efficacy could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-chloro-2-furoyl chloride. This intermediate is then reacted with 1-cyanobutan-2-amine to form the final product, 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide.

Scientific Research Applications

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are involved in the regulation of gene expression, and their inhibition has been linked to the induction of cell differentiation and apoptosis. Sirtuins are involved in the regulation of metabolism and aging, and their inhibition has been linked to the extension of lifespan in various organisms.

properties

IUPAC Name

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-2-7(3-5-12)13-10(14)8-4-6-15-9(8)11/h4,6-7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLDOJJGCGVGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NC(=O)C1=C(OC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide

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